molecular formula C15H23ClN4O2 B2466498 Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate CAS No. 2402830-52-6

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate

Cat. No.: B2466498
CAS No.: 2402830-52-6
M. Wt: 326.83
InChI Key: YXDFOAYYQPDJPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of 5-chloropyrazine-2-carbaldehyde with methylamine to form the intermediate, which is then reacted with tert-butyl 3-aminopyrrolidine-1-carboxylate under specific conditions . The reaction conditions typically involve the use of solvents such as methanol or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

tert-butyl 3-[(5-chloropyrazin-2-yl)methyl-methylamino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-6-5-12(10-20)19(4)9-11-7-18-13(16)8-17-11/h7-8,12H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDFOAYYQPDJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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